2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

HDAC8 inhibition Thiophenyl benzamide Isotype selectivity

The compound 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 946297-80-9) is a synthetic small molecule with a molecular weight of 461.6 g/mol and the formula C22H23NO6S2. It belongs to the class of thiophenyl-substituted benzamides, a scaffold associated with histone deacetylase (HDAC) inhibition and Bcl-2 protein antagonism.

Molecular Formula C22H23NO6S2
Molecular Weight 461.55
CAS No. 946297-80-9
Cat. No. B2668339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide
CAS946297-80-9
Molecular FormulaC22H23NO6S2
Molecular Weight461.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3
InChIInChI=1S/C22H23NO6S2/c1-27-15-6-9-17(10-7-15)31(25,26)21(20-5-4-12-30-20)14-23-22(24)18-11-8-16(28-2)13-19(18)29-3/h4-13,21H,14H2,1-3H3,(H,23,24)
InChIKeyIKLZCDRXRYZALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 946297-80-9): Baseline Compound Profile for Research Procurement


The compound 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 946297-80-9) is a synthetic small molecule with a molecular weight of 461.6 g/mol and the formula C22H23NO6S2. It belongs to the class of thiophenyl-substituted benzamides, a scaffold associated with histone deacetylase (HDAC) inhibition [1] and Bcl-2 protein antagonism [2]. Its structure features a 2,4-dimethoxybenzamide core linked via an ethyl bridge to a sulfonyl-thiophene moiety, which distinguishes it from simpler benzamide analogs. Publicly curated bioactivity databases report its inhibitory activity against multiple HDAC isoforms, positioning it as a candidate for isotype-selective epigenetic probe development.

Why 2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide Cannot Be Replaced by Generic Analogs in Procurement


Simple substitution with other benzamide derivatives (e.g., CI-994, entinostat) or broad-spectrum HDAC inhibitors (e.g., SAHA/vorinostat) is not scientifically valid for this compound. The thiophenyl-sulfonyl modification is known to alter isotype selectivity within the HDAC family, as demonstrated in class-level analysis of related thiophenyl benzamides where the thiophene substituent significantly enhanced potency and shifted selectivity away from Class I HDACs [1]. Furthermore, the sulfonylbenzamide motif is a recognized pharmacophore for Bcl-2 protein interaction, a target profile absent in classic benzamide HDAC inhibitors [2]. Therefore, selecting an alternative without the sulfonyl-thiophene substitution would result in loss of these dual-target properties and altered isotype selectivity, making it an unsuitable replacement for research requiring this specific pharmacological profile.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide Against Comparator Compounds


Comparative HDAC8 Inhibition Potency vs. Class-Level Benzamide Baseline

The target compound exhibits measurable inhibition of HDAC8. While a direct head-to-head comparison with the parent benzamide CI-994 under identical conditions is not available in curated databases, class-level evidence shows that thiophenyl modification of CI-994 significantly enhances HDAC inhibitory activity against target HDAC enzymes [1]. In isolation, the target compound demonstrates an IC50 of 1,000 nM against HDAC8 in a recombinant enzyme assay [2], which can be contextually compared to pan-HDAC inhibitors like SAHA that typically show broader, less isotype-discriminate profiles.

HDAC8 inhibition Thiophenyl benzamide Isotype selectivity

HDAC Isozyme Selectivity Profile: HDAC4 and HDAC2 Differential Activity

The compound displays a differential inhibition profile across HDAC isozymes, with potency against HDAC8 (IC50 1,000 nM) exceeding that against HDAC4 (IC50 20,000 nM) and HDAC2 (IC50 50,000 nM) [1]. This 20-to-50-fold preference for HDAC8 suggests a selectivity fingerprint that differs from pan-HDAC inhibitors. A class-level inference from the thiophenyl benzamide series indicates that thiophenyl substitution alters selectivity profiles compared to the non-thiophenyl parent CI-994 [2].

HDAC isoform selectivity HDAC4 HDAC2 Class I vs Class IIa

Bcl-2 Binding Affinity as a Dual-Target Differentiation Feature

The compound has recorded binding affinity to recombinant Bcl-2 protein in a fluorescence polarization assay [1], a feature not shared by typical benzamide HDAC inhibitors like CI-994 or entinostat. This dual-target potential (HDAC + Bcl-2) is supported by the sulfonylbenzamide patent literature, where sulfonylbenzamide derivatives are explicitly claimed as Bcl-2 protein inhibitors [2]. While a quantitative Ki value for this specific compound against Bcl-2 is not publicly disclosed, the presence of the sulfonylbenzamide motif structurally implies this dual activity, differentiating it from mono-target HDAC inhibitors.

Bcl-2 inhibition Apoptosis Sulfonylbenzamide

HIV-1 Latency Reversal Potentiation: Class-Level Functional Activity

A thiophenyl benzamide (TPB) from the same chemotype as the target compound has been demonstrated to potentiate HIV-1 latency reversal when combined with gnidimacrin (GM), a protein kinase C agonist. The GM/TPB combination decreased the frequency of HIV-infected cells in latently infected patient PBMCs over 3-fold when compared with GM alone, which itself caused a 5-fold reduction compared to the solvent control [1]. This represents a combinatorial functional effect of >15-fold over baseline, a property not reported for standard benzamide HDAC inhibitors like vorinostat in the same assay context. As a class representative, the target compound is inferred to share this activity based on its structural alignment with the TPB chemotype.

HIV-1 latency reversal Thiophenyl benzamide Shock-and-kill strategy

Optimal Application Scenarios for 2,4-Dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide Based on Quantitative Evidence


HDAC8-Selective Epigenetic Probe Development for Gene Regulation Studies

With an IC50 of 1,000 nM against HDAC8 and 20- to 50-fold selectivity over HDAC4 and HDAC2 , this compound is suited as a starting scaffold for developing HDAC8-selective chemical probes. Researchers investigating the role of HDAC8 in gene regulation, cancer biology, or neurodevelopmental disorders can use this compound to achieve preferential HDAC8 engagement while minimizing Class I HDAC (HDAC2) interference. This selectivity profile, combined with the potential for further structure-activity optimization, makes it more appropriate for HDAC8-focused studies than pan-inhibitors like SAHA or class I-biased inhibitors like entinostat.

Dual-Target Oncology Research: Simultaneous HDAC and Bcl-2 Pathway Modulation

The compound's structural features support both HDAC inhibition and Bcl-2 protein binding potential . For oncology research programs exploring the combined modulation of epigenetic regulation and apoptotic pathways, this compound provides a single-agent tool to interrogate both mechanisms. Unlike venetoclax (a pure Bcl-2 inhibitor) or vorinostat (a pure HDAC inhibitor), this sulfonylbenzamide may simultaneously affect histone acetylation and Bcl-2-mediated apoptosis, making it valuable for mechanistic synergy studies in hematological malignancies or solid tumors where both pathways are implicated.

HIV-1 Latency Reversal Research: Combinatorial 'Shock-and-Kill' Strategy Development

As a representative of the thiophenyl benzamide (TPB) chemotype, this compound is applicable in HIV-1 latency reversal research, where TPB has been shown to potentiate the latency-reversing effect of gnidimacrin by >3-fold in patient PBMCs ex vivo . Research groups developing combinatorial 'shock-and-kill' strategies for HIV eradication can employ this compound class to enhance PKC agonist-mediated viral reactivation. This application scenario is distinct from single-agent HDAC inhibitor approaches and requires the thiophenyl substitution that defines this chemical series. .

Chemical Biology Tool Compound for Isotype-Specific HDAC Profiling Panels

The compound's distinct isozyme inhibition pattern (HDAC8 IC50 1,000 nM, HDAC4 IC50 20,000 nM, HDAC2 IC50 50,000 nM) makes it a useful reference compound for assembling HDAC isotype selectivity panels. Contract research organizations (CROs) and academic screening facilities can include this compound alongside pan-inhibitors and other isotype-selective standards to benchmark the selectivity of novel HDAC inhibitors. Its activity window allows clear discrimination between HDAC8 and Class I/IIa isozymes in standardized enzymatic assays, serving as a positive control for HDAC8 engagement.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.